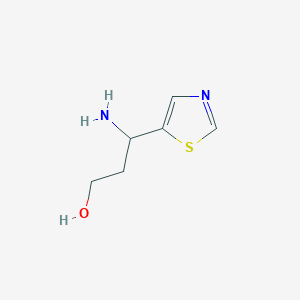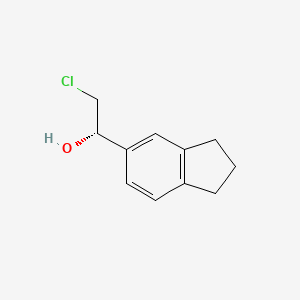
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol is an organic compound characterized by the presence of a chloro group and an indane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol typically involves the chlorination of 1-(2,3-dihydro-1H-inden-5-yl)ethanol. This can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to ensure the selective formation of the desired chloro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone.
Reduction: Formation of 1-(2,3-dihydro-1H-inden-5-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the indane moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
- 1-(2,3-dihydro-1H-inden-5-yl)ethanol
- 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Uniqueness
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chloro group and an indane moiety sets it apart from other similar compounds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
(1S)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H13ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7H2/t11-/m1/s1 |
Clé InChI |
PESXDVYIZJDOIJ-LLVKDONJSA-N |
SMILES isomérique |
C1CC2=C(C1)C=C(C=C2)[C@@H](CCl)O |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13163189.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylpentanoic acid](/img/structure/B13163190.png)
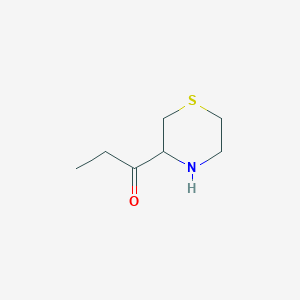
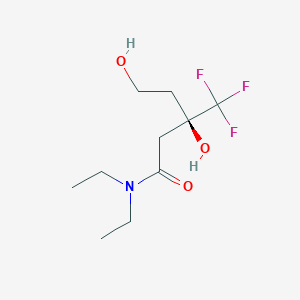
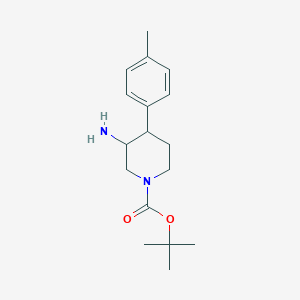
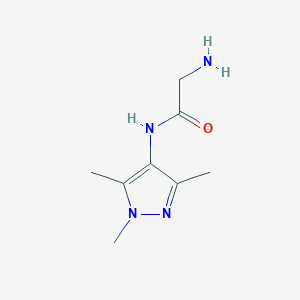

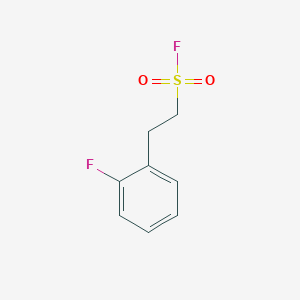

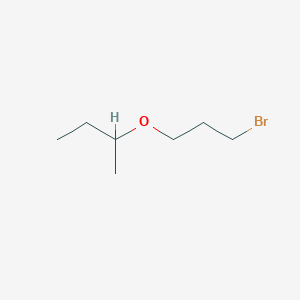


![Methyl[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amine](/img/structure/B13163240.png)
